molecular formula C22H19FN6O3 B2451413 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1040676-20-7

2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2451413
CAS No.: 1040676-20-7
M. Wt: 434.431
InChI Key: NBFWDNXVHFYTFA-UHFFFAOYSA-N
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Description

2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with significant potential in various fields of scientific research. Its structure comprises a combination of fluorophenyl, tetrazolyl, piperazine, and chromenone groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the individual components:

  • Synthesis of 3-fluorophenyl tetrazole: : This can be achieved by reacting 3-fluorophenylhydrazine with sodium azide under acidic conditions.

  • Coupling with piperazine: : The tetrazole intermediate is then coupled with a piperazine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Formation of chromenone: : Finally, the piperazine-tetrazole compound is reacted with 4H-chromen-4-one under specific conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis process would be scaled up using automated systems and optimized reaction conditions. This could involve continuous flow reactors and high-throughput screening to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and chromenone moieties.

  • Reduction: : Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can take place at various points on the molecule, particularly on the fluorophenyl ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Utilizing reagents like sodium hydride or alkyl halides for nucleophilic substitutions.

Major Products Formed

The major products depend on the specific reactions For example, oxidation may yield carboxylic acids or ketones, while reduction could result in amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one serves as a versatile intermediate for synthesizing other complex molecules. Its functional groups allow for diverse modifications, enabling the study of various chemical pathways and reactions.

Biology

In biology, this compound may be used in the development of probes or markers due to its potential fluorescence properties. Its interaction with biological molecules can help in studying cellular processes and molecular mechanisms.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific proteins or pathways implicated in diseases. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

Industrial applications might include its use in the synthesis of high-performance materials or as a starting point for producing specialized chemicals used in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one exerts its effects can involve multiple pathways:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, influencing their activity.

  • Pathways Involved: : Its effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes. The fluorophenyl and tetrazole groups may play a crucial role in binding to target molecules, while the piperazine and chromenone moieties could influence the compound's overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

  • 2-(4-((1-(2,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

  • 2-(4-((1-(3-trifluoromethylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Highlighting Uniqueness

Compared to these similar compounds, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one stands out due to the specific placement of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions

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Properties

IUPAC Name

2-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c23-15-4-3-5-16(12-15)29-21(24-25-26-29)14-27-8-10-28(11-9-27)22(31)20-13-18(30)17-6-1-2-7-19(17)32-20/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFWDNXVHFYTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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